![molecular formula C17H17FN2O3S B2687629 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylthiophene-2-carboxamide CAS No. 2034411-37-3](/img/structure/B2687629.png)

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylthiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

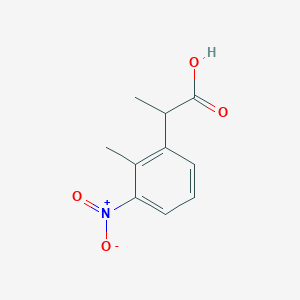

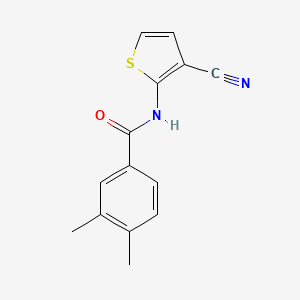

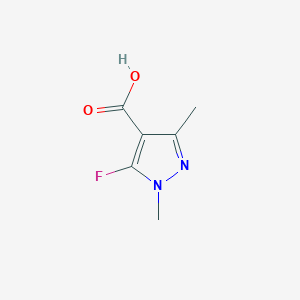

This compound is a complex organic molecule that contains several functional groups and rings, including a 2,3-dihydrobenzo[f][1,4]oxazepin ring and a thiophene ring . The presence of these rings suggests that this compound may have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of similar compounds typically involves the formation of the aromatic ring, the formation of the aryl-C 3 bond, the formation of the alkyl C2–C3 bond, two-component cyclisation approaches, and rearrangement reactions .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 2,3-dihydrobenzo[f][1,4]oxazepin ring system confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents .科学的研究の応用

Synthesis and Chemical Properties

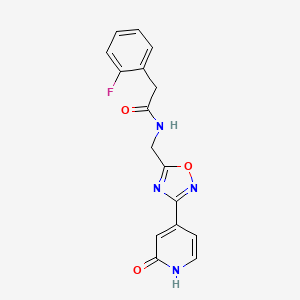

- The compound has been explored in the synthesis of various carboxamide derivatives and heterocyclic structures. For instance, in the study by Fong et al. (2004), a method for synthesizing thiazole-5-carboxylate esters is presented, demonstrating the versatility of similar compounds in organic synthesis (Fong, Janowski, Prager, & Taylor, 2004). Additionally, Ouyang, Tamayo, and Kiselyov (1999) reported on the efficient assembly of dibenz[b,f]oxazepin-11(10H)-ones, highlighting the chemical flexibility of related structures (Ouyang, Tamayo, & Kiselyov, 1999).

Biological Activities and Therapeutic Potential

- Research has shown that compounds with similar structures exhibit significant biological activities. For example, a study by Kelly et al. (2007) described the synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives and their cytotoxic effects on breast cancer cell lines (Kelly, Prêtre, Devoy, O’Rielly, Devery, Goel, Gallagher, Lough, & Kenny, 2007). Also, Lang et al. (1999) focused on fluorine-18-labeled derivatives for potential use in medical imaging, demonstrating the applicability of such compounds in diagnostic technologies (Lang, Jagoda, Schmall, Vuong, Adams, Nelson, Carson, & Eckelman, 1999).

Antimicrobial and Antitumor Properties

- The antimicrobial and antitumor properties of structurally related compounds have been extensively studied. Mortimer et al. (2006) synthesized 2-phenylbenzothiazoles and found potent antitumor properties against lung, colon, and breast cancer cell lines (Mortimer, Wells, Crochard, Stone, Bradshaw, Stevens, & Westwell, 2006). Similarly, Desai et al. (2013) explored fluorobenzamides with thiazole and thiazolidine for their antimicrobial activities (Desai, Rajpara, & Joshi, 2013).

将来の方向性

作用機序

Target of Action

Similar compounds have been found to exhibit anticonvulsant activities .

Mode of Action

Related compounds have been found to interact with neuronal pathways, potentially influencing the transmission of electrical signals in the brain .

Biochemical Pathways

Similar compounds have been found to influence neuronal pathways, potentially affecting the transmission of electrical signals in the brain .

Pharmacokinetics

Similar compounds have been found to be effective in animal models, suggesting a reasonable degree of bioavailability .

Result of Action

Related compounds have been found to exhibit anticonvulsant activities, suggesting they may influence neuronal activity .

Action Environment

The efficacy of similar compounds has been tested in various environmental conditions, suggesting that they may be stable under a range of conditions .

生化学分析

Biochemical Properties

It is hypothesized to act similarly to ketamine , which interacts with N-methyl-D-aspartate (NMDA) receptors in the brain .

Cellular Effects

Given its structural similarity to ketamine, it may influence cell function by modulating NMDA receptor activity .

Molecular Mechanism

It is hypothesized to act similarly to ketamine, which exerts its effects by non-competitively inhibiting the NMDA receptor .

特性

IUPAC Name |

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-5-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c1-11-2-5-15(24-11)17(22)19-6-7-20-9-12-8-13(18)3-4-14(12)23-10-16(20)21/h2-5,8H,6-7,9-10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRJMKSUENUYGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2687547.png)

![2-Methyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2687549.png)

![6-((5-Fluoro-2-methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2687555.png)

![3-(3,4-Dimethylphenyl)-5-(1,3-dioxolan-2-ylmethylsulfanyl)-6-(2-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2687569.png)